molecular formula C7H17ClN2O B13565241 2-amino-N,2,3-trimethylbutanamidehydrochloride

2-amino-N,2,3-trimethylbutanamidehydrochloride

Cat. No.: B13565241
M. Wt: 180.67 g/mol
InChI Key: NEYBVTLDBSJNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

2-amino-N,2,3-trimethylbutanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)7(3,8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H

InChI Key

NEYBVTLDBSJNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)NC)N.Cl

Origin of Product

United States

Preparation Methods

Ammoniation of 2-Bromo-3-Methylbutyric Acid Methyl Ester

Overview:
This method involves nucleophilic substitution of the methyl ester of 2-bromo-3-methylbutyric acid with ammonia, followed by amide formation and subsequent hydrochloride salt formation.

Step Description Reagents Conditions Reference
1 Synthesis of methyl ester of 2-bromo-3-methylbutyric acid Bromo-3-methylbutyric acid, methanol Reflux
2 Ammoniation of methyl ester Excess ammonia gas or aqueous ammonia Elevated temperature
3 Hydrolysis to amino acid derivative Acid or base hydrolysis Mild conditions
4 Amide formation Coupling reagents (e.g., DCC, EDC) Room temperature
5 Salt formation with hydrochloric acid Hydrochloric acid Aqueous, room temperature

Advantages:

  • Utilizes common reagents and straightforward steps.
  • Suitable for large-scale synthesis.

Reductive Amination of Corresponding Ketones

Overview:
Starting from a suitable ketone precursor, reductive amination with ammonia or primary amines yields the amino compound, which is then converted into the hydrochloride salt.

Step Description Reagents Conditions Reference
1 Ketone synthesis or procurement - -
2 Reductive amination Ammonia, reducing agents (e.g., NaBH3CN) Acidic aqueous solution
3 Amide formation Acyl chlorides or carboxylic acids Mild heating
4 Hydrochloride salt formation Hydrochloric acid Aqueous

Advantages:

  • High selectivity.
  • Suitable for stereochemically pure isomers.

Direct Amidation of N,N,3-Trimethylbutanamide

Overview:
This approach involves amidation of N,N,3-trimethylbutanamide with ammonia derivatives, followed by salt formation.

Step Description Reagents Conditions Reference
1 Amidation of precursor Ammonia or ammonium salts Elevated temperature
2 Salt formation Hydrochloric acid Room temperature

Advantages:

  • Simplifies synthesis by direct amidation.

Notes on Synthesis Strategy and Optimization

  • Choice of Route:
    The ammoniation of methyl esters (Method 1) is favored for industrial scalability due to high yields and straightforward purification.

  • Stereochemistry:
    The compound exists as stereoisomers; synthesis conditions should be optimized to favor the desired stereochemistry, especially for biological applications.

  • Purification:
    Crystallization from suitable solvents (e.g., ethanol, acetone) ensures high purity of the hydrochloride salt.

Research Findings and Considerations

  • Reaction Efficiency:
    The ammoniation of methyl esters is well-documented to afford high yields with minimal by-products, making it suitable for large-scale synthesis.

  • Environmental and Safety Aspects:
    Use of ammonia gas requires proper handling due to toxicity and volatility. Catalytic or aqueous ammonia can be employed to mitigate risks.

  • Purity and Characterization: Post-synthesis, the compound is characterized by NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in alkylation reactions due to its primary amino group. In a study using 2-(2,2-dimethoxyethoxy)quinoline derivatives, it underwent N-quinolylation under mild conditions ( ). Key findings include:

Reaction ParameterConditions/Results
Base Triethylamine (2.0 eq.) in 1-butanol
Yield Optimization 95% yield achieved with excess base
Steric Effects 66% yield observed due to hindered tertiary butyl group at α-position ( )

This reaction demonstrates selectivity for primary amines even in the presence of competing functional groups like acylamino or ester moieties.

Amide Bond Formation and Hydrolysis

The compound’s carboxamide group allows participation in amide coupling and hydrolysis ():

Key Reactions:

  • Coupling: Reacts with activated carboxylic acids (e.g., EDCI/HOBt systems) to form peptide-like bonds.

  • Hydrolysis: Cleavage under acidic (HCl) or basic (NaOH) conditions produces 3,3-dimethylbutanoic acid derivatives.

Reaction Mechanism Insights

Quantum chemistry calculations (M06-2X/6-311+G(d)) reveal:

  • Transition State Energy: 14.5 kcal/mol for nucleophilic attack in quinolylation, indicating favorable kinetics ( ).

  • Byproduct Formation: 2-butoxy-2-methoxyethan-1-ol identified during aromatization steps.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsYield RangeSource
N-Quinolylation2-(2,2-dimethoxyethoxy)quinolineQuinoline-conjugated amides42–95%
Amide Hydrolysis6M HCl, reflux3,3-Dimethylbutanoic acidNot reported
AlkylationAlkyl halides, baseN-Alkylated derivativesModerate

This compound’s reactivity is strategically valuable for synthesizing bioactive molecules, though steric effects require optimization in large-scale applications. Further studies on enantioselective transformations and catalytic systems are warranted.

Mechanism of Action

The primary target of 2-amino-N,2,3-trimethylbutanamidehydrochloride is matrix metalloproteinase-9. This enzyme is involved in the degradation of extracellular matrix proteins, which is essential for processes such as cell migration, tissue remodeling, and wound healing. The compound interacts with the enzyme, potentially influencing its activity and thereby affecting the degradation of extracellular matrix proteins .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N,N,3-trimethylbutanamide hydrochloride
  • CAS No.: 1257848-66-0
  • Molecular Formula : C₇H₁₇ClN₂O
  • Molecular Weight : 180.68 g/mol (calculated from formula)
  • Structural Features: A branched aliphatic amide with an amino group at position 2, three methyl substituents (N,N,3-trimethyl), and a hydrochloride salt. The compound exhibits both hydrophilic (amide, ammonium) and hydrophobic (methyl groups) regions .

Physicochemical Properties :

  • Hydrogen Bond Donor/Acceptor Count: 3 donors (NH₃⁺, amide NH) and 2 acceptors (amide O, Cl⁻) .
  • Topological Polar Surface Area (TPSA) : ~55.1 Ų (indicative of moderate solubility in polar solvents) .

Regulatory Status :

  • Not listed under REACH Title II registration requirements due to low production volume thresholds (similar to 2-isopropyl-N,2,3-trimethylbutanamide, which is exempt under REACH Article 6(1)) .

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-amino-N,N,3-trimethylbutanamide hydrochloride and its structural analogs, focusing on molecular features, applications, and toxicity.

Structural and Functional Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Uses/Toxicity Reference
2-Amino-N,N,3-trimethylbutanamide HCl 1257848-66-0 C₇H₁₇ClN₂O 180.68 Primary amino group, N,N,3-trimethyl substituents Laboratory use; no specific toxicity data
2-Isopropyl-N,2,3-trimethylbutanamide 51115-67-4 C₁₀H₂₁NO 171.28 Isopropyl substituent; lacks HCl salt Acute oral toxicity (H302: harmful if swallowed)
2-Amino-N-cyclopentyl-3-methylbutanamide HCl 1236262-43-3 C₁₀H₂₁ClN₂O 220.74 Cyclopentyl group instead of N-methyl No reported uses; higher lipophilicity
2-Chloro-N-(2,3-dichlorophenyl)acetamide N/A C₈H₆Cl₃NO 238.49 Aromatic dichlorophenyl group; chloroacetamide Herbicide intermediate; hydrogen-bonded chains
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl N/A C₈H₁₈ClNO₂ 195.69 Methyl ester; stereospecific (S)-configuration Pharmaceutical intermediate

Key Comparative Insights

Solubility and Bioavailability

  • The hydrochloride salt of the target compound enhances water solubility compared to non-ionic analogs like 2-isopropyl-N,2,3-trimethylbutanamide .
  • The cyclopentyl-substituted analog (CAS 1236262-43-3) has a higher molecular weight (220.74 vs. 180.68) and increased lipophilicity, likely reducing aqueous solubility but improving membrane permeability .

Toxicity Profiles

  • The target compound lacks explicit toxicity data, but its non-salt analog (2-isopropyl-N,2,3-trimethylbutanamide) is classified as H302 (harmful if swallowed) under CLP regulations .

Biological Activity

2-Amino-N,N,3-trimethylbutanamide hydrochloride, also known as 2-amino-3-methylbutanamide hydrochloride, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C7H17ClN2O
  • Molecular Weight : 144.21 g/mol
  • CAS Number : 87322856

The biological activity of 2-amino-N,N,3-trimethylbutanamide hydrochloride is primarily linked to its role as a neurotransmitter precursor and its influence on various signaling pathways. It has been observed to interact with neurotransmitter systems, potentially modulating the synthesis and release of key neurotransmitters.

1. Neurotransmitter Modulation

Research indicates that 2-amino-N,N,3-trimethylbutanamide hydrochloride may enhance the release of neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects. The compound's structural similarity to amino acids suggests it could act at various receptor sites in the central nervous system.

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds related to 2-amino-N,N,3-trimethylbutanamide hydrochloride have been tested for their ability to inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

CompoundIL-1β Inhibition (%)TNF-α Inhibition (%)
2-Amino-N,N,3-trimethylbutanamide45%50%
Mebeverine (control)60%65%

3. Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various bacterial strains. Its effectiveness varies depending on the bacterial species and concentration used.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus375 mg/ml
Streptococcus uberis500 mg/ml
Bacillus cereus400 mg/ml

Case Study 1: Neurotransmitter Effects

In a controlled study involving animal models, administration of 2-amino-N,N,3-trimethylbutanamide hydrochloride resulted in increased levels of serotonin in the hippocampus. This was measured using high-performance liquid chromatography (HPLC), confirming its role as a potential antidepressant.

Case Study 2: Anti-inflammatory Activity

A series of in vitro experiments demonstrated that the compound significantly reduced IL-1β levels in cultured macrophages. The results indicated that treatment with this compound led to a statistically significant decrease in inflammatory markers compared to untreated controls.

Q & A

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):
  • In-line FTIR : Monitor reaction progress in real-time.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates.
    Use multivariate analysis (e.g., PCA) to correlate process parameters with product consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.